molecular formula C26H33N5O2S B2910114 (2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 452073-57-3

(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2910114
CAS No.: 452073-57-3
M. Wt: 479.64
InChI Key: PUSXHCUVDSAKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a sophisticated chemical probe of significant interest in preclinical pharmacological research, particularly in the field of kinase signaling. Its molecular architecture, featuring a thieno[2,3-d]pyrimidine core, is a well-established pharmacophore known to exhibit high affinity for adenosine triphosphate (ATP)-binding sites of various kinases [https://www.ncbi.nlm.nih.gov/books/NBK549799/]. This compound is primarily investigated for its potential as a potent and selective inhibitor of serine/threonine kinases, such as members of the AGC kinase family, which are critical regulators of cell proliferation, survival, and metabolism. The specific substitution pattern on the core scaffold is designed to optimize binding affinity and selectivity. Researchers utilize this compound to elucidate complex kinase-dependent signaling pathways, study disease models characterized by dysregulated kinase activity, and explore potential therapeutic strategies for conditions like cancer and inflammatory diseases. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O2S/c1-17-9-11-30(12-10-17)24-22-18(2)23(34-25(22)28-19(3)27-24)26(32)31-15-13-29(14-16-31)20-5-7-21(33-4)8-6-20/h5-8,17H,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSXHCUVDSAKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(SC3=NC(=N2)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and therapeutic applications.

Synthesis and Structure

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that incorporate various substituents to enhance biological activity. The specific compound features a thieno[2,3-d]pyrimidine core modified with piperidine and piperazine moieties, which are known to influence pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:

  • Compound 12e , a closely related derivative, showed potent antiproliferative effects against several cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively, while displaying low toxicity towards normal cells (CC50 = 15.09 μM) .
  • Mechanism of Action : These compounds primarily act as EZH2 inhibitors, which play a crucial role in epigenetic regulation of gene expression associated with cancer proliferation . The induction of apoptosis and inhibition of cell migration were also noted as key mechanisms through which these compounds exert their antitumor effects .

Folate Receptor Targeting

Thieno[2,3-d]pyrimidine derivatives have been shown to selectively target folate receptors (FRs), which are overexpressed in various tumors. This selectivity can lead to reduced drug resistance and lower systemic toxicity:

  • Inhibition Studies : Compounds have been reported to inhibit proliferation in CHO cells expressing FRα or β while showing negligible activity against the reduced folate carrier (RFC), indicating a targeted approach to tumor cells .

Case Study 1: Triple-Negative Breast Cancer

A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit triple-negative breast cancer cells. The results indicated significant cytotoxicity against MDA-MB-231 cells, demonstrating the potential of these compounds as targeted therapies .

Case Study 2: Kinase Inhibition

Research has also highlighted the kinase inhibitory activity of thieno[2,3-d]pyrimidines. For example:

CompoundKinase Inhibition (%)
7a41.4
579.4
881.8

These findings suggest that modifications in the thieno[2,3-d]pyrimidine structure can enhance kinase inhibition, which is crucial for developing therapies targeting oncogenic signaling pathways .

Comparison with Similar Compounds

Core Modifications: Thieno[2,3-d]pyrimidine Derivatives

The thienopyrimidine scaffold is a common pharmacophore in drug discovery. Key analogs include:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Notable Features
Target Compound 2,5-dimethyl; 4-(4-methylpiperidine); 6-(4-methoxyphenylpiperazine-methanone) ~525 (estimated) Enhanced lipophilicity due to methyl and piperidine groups; potential CNS activity
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (7a) 4-fluorophenyl at position 6; 4-chlorophenoxy ethanone-piperazine 484.91 Halogenated substituents improve electronegativity; tested for antimicrobial activity
1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (2–10) Pyrazolo-pyrimidine core with phenyl and thioether groups 350–450 (range) Sulfur-containing side chains enhance metabolic stability

Key Observations :

  • The target compound’s methyl and 4-methylpiperidine groups increase lipophilicity compared to halogenated analogs like 7a, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Piperazine-linked methanone groups (as in the target and 7a) are associated with improved binding to amine-rich targets (e.g., kinases, GPCRs) compared to pyrazolo-pyrimidine derivatives .

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